{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine
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Overview
Description
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is a complex organic compound featuring a pyrazole ring substituted with a methyl and isopropyl group, and a morpholine ring connected via an ethylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the methyl and isopropyl groups via alkylation reactions. The final step includes the attachment of the morpholine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield fully saturated derivatives.
Scientific Research Applications
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.
Comparison with Similar Compounds
Similar Compounds
- {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(piperidin-4-yl)ethyl]amine
- {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(pyrrolidin-4-yl)ethyl]amine
Uniqueness
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule can result in unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H26N4O |
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Molecular Weight |
266.38 g/mol |
IUPAC Name |
N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C14H26N4O/c1-12(2)18-13(3)14(11-16-18)10-15-4-5-17-6-8-19-9-7-17/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
OXGPFBRZHYFOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CNCCN2CCOCC2 |
Origin of Product |
United States |
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